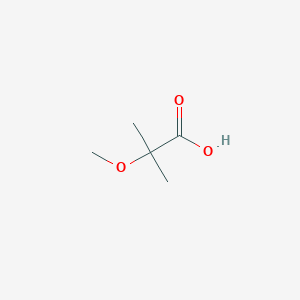

2-Methoxy-2-methylpropanoic acid

Beschreibung

Contextualization within Branched-Chain Carboxylic Acids Research

2-Methoxy-2-methylpropanoic acid belongs to the broad class of branched-chain carboxylic acids. Unlike their linear counterparts, branched-chain acids possess at least one alkyl group branching from the main carbon chain. This structural deviation often imparts distinct physical properties, such as lower melting points and altered solubility, which can be advantageous in various applications. The synthesis of alkyl-branched fatty compounds is of high importance as they possess properties that make them attractive for use in cosmetics and lubricants.

The carboxylic acid functional group itself is of paramount importance in medicinal chemistry. It is a key component in a vast number of therapeutic agents due to its ability to engage in strong electrostatic and hydrogen-bonding interactions with biological targets like enzymes and receptors. princeton.eduwikipedia.org The presence of branching at the alpha-carbon (the carbon adjacent to the carboxyl group), as seen in this compound, adds another layer of complexity and utility. This alpha-substitution can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity or metabolic stability. The further addition of a methoxy (B1213986) group at this alpha-position creates a chiral center (in substituted variants) and introduces a functional group known for its ability to favorably modulate a molecule's physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties in drug discovery. nih.gov

Significance in Contemporary Chemical Science

The contemporary significance of this compound lies primarily in its role as a versatile building block in organic synthesis. biosynth.com Its structure, containing a quaternary alpha-carbon functionalized with both a methyl and a methoxy group, makes it a valuable precursor for the construction of complex molecular architectures.

In medicinal chemistry, the compound and its derivatives are subjects of ongoing research for their therapeutic potential. Preliminary studies have indicated its utility as an intermediate in the synthesis of complex bioactive molecules. For instance, derivatives of this acid have been used to synthesize novel dual PPARα/γ agonists, which are compounds investigated for the treatment of metabolic disorders like type 2 diabetes. researchgate.net The specific arrangement of functional groups in this compound allows it to serve as a scaffold, which can be chemically modified to create libraries of compounds for screening against various biological targets. It is also suggested to play a role as an intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The compound's ability to undergo a variety of chemical transformations, including oxidation, reduction, and substitution, makes it a highly adaptable tool for synthetic chemists.

Beyond pharmaceuticals, this acid has been identified as an intermediate product in the environmental breakdown of methyl tert-butyl ether (MTBE), a former gasoline additive. This highlights its relevance in environmental chemistry and bioremediation studies.

Evolution of Research Perspectives on this compound

Research perspectives on this compound and related α-alkoxy carboxylic acids have evolved from fundamental synthesis and characterization to highly specialized and complex applications. Early research on simple ethers and carboxylic acids often focused on their bulk chemical properties and broad industrial uses. For example, related ether compounds were extensively studied for their role as fuel additives.

Over time, the focus has sharpened, moving towards the exploitation of the unique structural and functional group combination present in molecules like this compound. The progression of synthetic methodologies has played a crucial role in this shift. The development of stereoselective and asymmetric synthesis techniques has allowed chemists to create specific enantiomers of chiral derivatives, a critical aspect in modern drug development where often only one enantiomer provides the desired therapeutic effect.

The contemporary research landscape is characterized by a "late-stage functionalization" approach, where complex molecules are modified in the final steps of a synthesis. nih.gov Small, functionalized building blocks like this compound are ideal for this strategy. The ability to introduce this specific fragment into a larger molecule can be a key step in optimizing a drug candidate's properties. This is exemplified by its use in creating advanced pharmaceutical intermediates, such as the aforementioned PPAR agonists, which require precise molecular architecture for their biological activity. researchgate.net This evolution reflects a broader trend in chemical science: a move from the synthesis of simple molecules to the targeted design and construction of complex, functional molecular systems for specific, high-value applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | guidechem.com |

| Molecular Weight | 118.13 g/mol | |

| CAS Number | 13836-62-9 | guidechem.com |

| Appearance | Colorless to light-yellow liquid | acs.org |

| pKa (Predicted) | 3.74 ± 0.10 | guidechem.com |

| LogP (Octanol-Water Partition Coefficient) | 0.496 | |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | guidechem.com |

Table 2: Overview of Chemical Reactivity

| Reaction Type | Common Reagents | Major Products Formed | Source |

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones or aldehydes | |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols | |

| Substitution | Halogens, Nucleophiles | Various substituted derivatives |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,8-3)4(6)7/h1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBZFJRHYSCZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431794 | |

| Record name | 2-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13836-62-9 | |

| Record name | 2-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Methoxy 2 Methylpropanoic Acid

Established Synthetic Routes

Acid-Catalyzed Esterification and Hydrolysis Approaches

A common and well-established method for synthesizing carboxylic acids like 2-methoxy-2-methylpropanoic acid involves a two-step process: the formation of an ester followed by its hydrolysis.

The initial step in this synthetic sequence is the esterification of 2-methylpropanoic acid, also known as isobutyric acid, with methanol (B129727). This reaction is a classic example of a Fischer esterification. quora.com In this process, the carboxylic acid and alcohol are heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, methyl 2-methylpropanoate (B1197409), methanol is often used in excess. masterorganicchemistry.com

The general equation for this reaction is:

(CH₃)₂CHCOOH + CH₃OH ⇌ (CH₃)₂CHCOOCH₃ + H₂O

The reaction conditions, including temperature and catalyst concentration, can be optimized to maximize the yield of the resulting ester, methyl 2-methylpropanoate. cymitquimica.com

Table 1: Reactants and Products in the Esterification of 2-Methylpropanoic Acid

| Compound Name | IUPAC Name | Molecular Formula | Role |

| 2-Methylpropanoic acid | 2-Methylpropanoic acid | C₄H₈O₂ | Reactant |

| Methanol | Methanol | CH₄O | Reactant |

| Methyl 2-methylpropanoate | Methyl 2-methylpropanoate | C₅H₁₀O₂ | Product |

| Water | Water | H₂O | By-product |

Once the methyl ester of 2-methylpropanoic acid is synthesized and purified, the next step towards obtaining the target acid is hydrolysis. Alkaline hydrolysis, or saponification, is frequently employed for this transformation. nih.gov This reaction involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an aqueous or mixed aqueous-organic solvent system. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and the alcohol.

The reaction is effectively irreversible as the final deprotonation of the carboxylic acid by the strong base drives the reaction to completion. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to furnish the final carboxylic acid product.

A general representation of the alkaline hydrolysis of an ester is as follows:

RCOOR' + OH⁻ → RCOO⁻ + R'OH RCOO⁻ + H₃O⁺ → RCOOH + H₂O

This method is broadly applicable and can be adapted for the hydrolysis of various esters to their corresponding carboxylic acids.

Table 2: Key Reagents in Alkaline Hydrolysis

| Reagent | Formula | Role |

| Sodium Hydroxide | NaOH | Base Catalyst |

| Potassium Hydroxide | KOH | Base Catalyst |

| Hydrochloric Acid | HCl | Acid for Protonation |

Methanolysis of Esters Derived from 2-Methylpropanoic Acid

Methanolysis, a specific type of transesterification, is another synthetic route to obtain methyl 2-methylpropanoate, which can then be hydrolyzed to the desired acid. wikipedia.org Transesterification involves the reaction of an ester with an alcohol to produce a different ester and a different alcohol. In this context, an ester of 2-methylpropanoic acid (e.g., ethyl 2-methylpropanoate) can be converted to methyl 2-methylpropanoate by reacting it with methanol in the presence of an acid or base catalyst. masterorganicchemistry.com

Under acidic conditions, the mechanism is similar to Fischer esterification, where the carbonyl is activated by protonation. masterorganicchemistry.com In a base-catalyzed transesterification, a catalytic amount of a strong base, such as sodium methoxide (B1231860) (NaOCH₃), is used. The methoxide ion is a potent nucleophile that attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate and subsequent displacement of the original alkoxide group. masterorganicchemistry.com

Using a large excess of methanol can shift the equilibrium towards the formation of the desired methyl ester. masterorganicchemistry.com This method is particularly useful when starting from a different, readily available ester of 2-methylpropanoic acid. The resulting methyl 2-methylpropanoate can then be hydrolyzed as described in section 2.1.1.2.

Chiral Synthesis and Stereoselective Approaches

The synthesis of specific stereoisomers of this compound is crucial for certain applications, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry.

Achieving an enantiomerically pure form of this compound requires a stereoselective synthetic strategy. One approach involves the use of chiral auxiliaries or catalysts to introduce the desired stereochemistry at the α-carbon.

For instance, a method for producing a chiral ester of 2-methylpropionic acid has been reported which can serve as a precursor to enantiopure derivatives. google.com This particular synthesis involves the use of an enzyme, such as Novo SP 435 esterase, to catalyze the stereoselective esterification of a prochiral diol with isobutyric anhydride. google.com This enzymatic resolution effectively creates a chiral center with a high degree of enantiomeric excess. The resulting enantiopure ester can then undergo further chemical modifications to yield the desired enantiomer of this compound.

The development of synthetic routes to enantiomerically pure derivatives, such as dual PPARα/γ agonists, underscores the importance of stereoselective synthesis in producing biologically active molecules. researchgate.net

Stereoselective Alkylation of Isoserine Derivatives for β²,²-Amino Acids

The synthesis of β²,²-amino acids, which are compounds characterized by a quaternary stereocenter at the α-position, can be achieved through the stereoselective alkylation of isoserine derivatives. nih.govacs.org This methodology provides a pathway to enantiomerically pure compounds that are valuable in medicinal chemistry and peptidomimetics. nih.gov

The strategy involves the creation of chiral bicyclic N,O-acetal isoserine derivatives. nih.gov These derivatives undergo diastereoselective alkylation at the alpha-position. nih.gov The process is optimized using a strong base such as lithium hexamethyldisilazide (LHMDS) and an additive like hexamethylphosphoramide (B148902) (HMPA) at low temperatures. acs.org The alkylation proceeds through a highly pyramidalized chiral enolate intermediate. acs.org

A notable aspect of this reaction is that the stereochemical outcome—whether the alkylation results in retention or inversion of configuration—is dependent on the relative configuration of the stereocenters within the bicyclic compound. nih.govacs.org Quantum mechanical calculations have shown that a concave-face alkylation is generally favored due to reduced torsional and steric interactions in the bicyclic system. nih.govacs.org Following the alkylation step, acidic hydrolysis of the scaffold yields the desired enantiopure α-alkylisoserine derivatives. nih.gov

Table 1: Optimized Conditions for Diastereoselective Alkylation of Isoserine Derivative

| Parameter | Condition |

| Substrate | Chiral bicyclic N,O-acetal isoserine derivative |

| Base | Lithium hexamethyldisilazide (LHMDS) |

| Additive | Hexamethylphosphoramide (HMPA) |

| Alkylating Agent | Methyl iodide (MeI) |

| Temperature | Low temperature |

| Yield | Good (e.g., 95%) |

| Diastereomeric Ratio | Example: 83:17 |

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a prominent strategy for preparing enantiomerically pure compounds by using readily available, naturally occurring chiral molecules as starting materials. youtube.com This approach leverages the inherent chirality of natural products like amino acids and tartaric acid, transforming them through a series of chemical reactions into a desired target molecule. youtube.com

In a relevant example of asymmetric synthesis, chiral amines derived from natural amino acids such as (S)-phenylalanine or (S)-leucine are employed to guide the stereochemical course of a reaction. uoa.gr These amino acids can be reduced to their corresponding chiral amino alcohols. uoa.gr These chiral auxiliaries can then be used to form chiral imines or enamines. Subsequent metalation followed by alkylation and hydrolysis can produce chiral aldehydes or ketones with a significant enantiomeric excess. uoa.gr The efficiency of the asymmetric induction often relies on factors like strategically placed functional groups (e.g., a methoxy (B1213986) group) that can create a rigid, chelated intermediate during the alkylation step. uoa.gr

Enantioselective Formation via Biotransformation

A "green chemistry" approach for synthesizing precursors to this compound involves biotransformation using microbial catalysts. This method reduces the reliance on harsh chemical reagents.

One such process uses the microorganism Gluconobacter oxydans to oxidize 2-methyl-1,3-propanediol (B1210203). This enzymatic oxidation selectively produces 3-hydroxy-2-methylpropanoic acid. The biotransformation is typically carried out at a controlled temperature in a suitable medium. Following the enzymatic step, the resulting hydroxy intermediate undergoes a standard chemical methoxylation reaction, where the hydroxyl group is converted to a methoxy group using methanol under acidic conditions, to yield the target structure.

Table 2: Key Steps in Biotransformation Synthesis

| Step | Description | Conditions |

| 1. Biotransformation | Enzymatic oxidation of 2-methyl-1,3-propanediol using Gluconobacter oxydans. | 30°C in a glycerol-based medium |

| 2. Chemical Methoxylation | The resulting 3-hydroxy-2-methylpropanoic acid is reacted with methanol. | Acidic conditions |

| Overall Yield | 65–75% (over two steps) |

Advanced Reaction Mechanisms

Oxidation Reactions and Product Characterization

The this compound molecule can undergo various oxidation reactions. While the carboxylic acid functional group is at a high oxidation state, the rest of the molecule can be targeted. Oxidation can lead to the formation of corresponding ketones or aldehydes.

Kinetic studies on the oxidation of structurally similar compounds, such as 2-hydroxy-2-methylpropanoic acid, by agents like Silver(II) ions show that the reaction can proceed in multiple steps. The process often involves an initial rapid formation of a complex between the oxidizing agent and the substrate, followed by a slower redox step where the electron transfer occurs. The rate of oxidation can be influenced by factors such as pH, temperature, and the concentration of the reactants. nih.gov For instance, the oxidation of microcystins to yield a related compound, 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB), is accelerated at higher temperatures and oxidant concentrations. nih.gov

Reduction Reactions and Product Characterization

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. ncert.nic.in Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. ncert.nic.in The reaction converts the carboxyl group (-COOH) into a hydroxymethyl group (-CH₂OH), yielding the corresponding alcohol, 2-methoxy-2-methyl-1-propanol.

Substitution Reactions and Derivative Synthesis

Substitution reactions offer a route to synthesize various derivatives of this compound. The methoxy group (-OCH₃) is a key site for such reactions. It can be substituted with other functional groups under appropriate conditions.

A classic example of a relevant substitution is the cleavage of the ether linkage by a strong acid, such as hydroiodic acid (HI). doubtnut.com The reaction mechanism would likely proceed via an SN1 pathway. The ether oxygen is first protonated by the strong acid. The departure of methanol as a leaving group results in the formation of a stable tertiary carbocation at the C2 position. Subsequent attack by the iodide nucleophile on the methyl group of the protonated ether or attack of water on the tertiary carbocation would lead to the formation of 2-hydroxy-2-methylpropanoic acid and iodomethane.

Acid-Catalyzed Reactions

This compound and its precursors engage in several key reactions catalyzed by acids. A primary synthetic route to the compound itself involves the acid-catalyzed hydrolysis of its corresponding esters, such as methyl 2-methoxy-2-methylpropanoate. This reversible reaction is typically driven towards the carboxylic acid product by using an excess of water. Conversely, the compound can undergo Fischer esterification in the presence of an alcohol and a strong acid catalyst (e.g., sulfuric acid) to produce the corresponding ester.

The ether linkage within the molecule is also susceptible to acid-catalyzed cleavage. For instance, reaction with strong acids like hydroiodic acid (HI) can lead to the cleavage of the methoxy group, a reaction pathway observed in structurally similar ethers like 2-methoxy-2-methylpropane. doubtnut.com Furthermore, under specific acidic conditions, the carboxyl group can participate in reactions such as decarboxylation, although this typically requires harsh conditions. The general mechanism for acid-catalyzed nucleophilic additions to a carbonyl group, a core feature of carboxylic acids, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. ncert.nic.in

Nucleophilic Reactions and Pathways

The chemical reactivity of this compound is significantly influenced by nucleophilic attack at its electrophilic centers. The carbonyl carbon of the carboxylic acid group is a primary site for such reactions. For example, it can be reduced to the corresponding primary alcohol, 2-methoxy-2-methyl-1-propanol, using strong reducing agents that deliver a nucleophilic hydride (H⁻), such as lithium aluminum hydride (LiAlH₄).

The carboxylate anion, formed by deprotonation of the acid, can itself act as a nucleophile in certain reactions. Another key reaction pathway is nucleophilic substitution, where the methoxy group can be displaced by other nucleophiles under appropriate conditions. The principles of nucleophilic reactions are also central to its synthesis. For example, the hydrolysis of an ester to form the carboxylic acid is a nucleophilic acyl substitution reaction. nih.gov

Green Chemistry Principles in Synthesis

The synthesis of this compound provides a clear context for the application of green chemistry principles, focusing on developing more environmentally benign and efficient manufacturing processes.

Sustainable Synthetic Pathways

Sustainable synthesis aims to reduce the use of hazardous materials and minimize environmental impact. One approach involves the halogenation of methacrylic acid followed by a nucleophilic substitution with methanol. This method can achieve high yields but may involve the use of halogenated intermediates, which can be environmentally persistent.

A greener alternative involves the direct esterification of 2-methylpropanoic acid with methanol, followed by hydrolysis. This pathway avoids halogenated compounds but requires managing acid waste from the catalysis step. The selection of a synthetic route often involves a trade-off between yield, cost, scalability, and environmental impact, as detailed in the comparative table below.

Table 1: Comparative Analysis of Synthesis Methods for this compound

| Method | Yield | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Halogenation-methoxylation | 80–90% | High | Moderate | High (due to halogenated byproducts) |

| Acid-catalyzed Hydrolysis | 85–90% | High | Low | Moderate (due to acid waste) |

| One-pot Tribromomethane | 85% | Moderate | High | Low |

| Biotransformation | 65–75% | Low | High | Minimal |

This table is based on data from reference .

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjocpr.comacs.org The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, generating no waste byproducts. epa.gov

Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. primescholars.com For the synthesis of this compound, different routes exhibit varying degrees of atom economy. For example, addition reactions are inherently more atom-economical than substitution reactions, which generate byproducts that must be treated as waste. The halogenation-methoxylation route, for instance, produces salt byproducts, lowering its atom economy compared to a theoretical direct addition route. Minimizing waste streams is a critical consideration, and pathways that generate significant amounts of byproducts, such as acid or halogenated waste, are less desirable from a green chemistry perspective. epa.gov

Biotransformation as a Green Synthesis Route

Biotransformation presents an innovative and sustainable route for chemical synthesis. A notable green chemistry approach for a precursor to this compound involves the use of microbial catalysts. In this pathway, the bacterium Gluconobacter oxydans is employed to oxidize 2-methyl-1,3-propanediol into 3-hydroxy-2-methylpropanoic acid. This intermediate can then be chemically methoxylated to yield the final product.

Iii. Analytical and Characterization Methodologies for 2 Methoxy 2 Methylpropanoic Acid Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 2-methoxy-2-methylpropanoic acid, offering detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) of the related compound 2-methylpropanoic acid, the hydrogen atoms exhibit distinct chemical shifts, which helps in their identification. docbrown.info Although there are eight hydrogen atoms in the molecule, they occupy three different chemical environments, resulting in three principal peaks in a low-resolution spectrum. docbrown.info The integrated signal proton ratio of 6:1:1 in a high-resolution spectrum corresponds to the structural formula. docbrown.info Tetramethylsilane (TMS) is typically used as a standard, with its proton signal set at 0.0 ppm. docbrown.info Deuterated solvents like CDCl₃ are commonly used to avoid interference from the solvent's protons. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides evidence for the number of distinct carbon environments in the molecule. For the similar compound 2-methylpropanoic acid, the spectrum shows three different chemical shifts, corresponding to the four carbon atoms which are in three different chemical environments. docbrown.info The two methyl group carbons are equivalent due to the molecule's symmetry and thus share the same chemical shift. docbrown.info The chemical shifts are measured relative to TMS, which is arbitrarily set to 0.0 ppm. docbrown.info The proximity of carbon atoms to electronegative oxygen atoms influences their chemical shifts. docbrown.info

A predicted ¹H NMR spectrum for the related 2-methoxybenzoic acid in D₂O shows distinct peaks that can be used for its identification. hmdb.ca Similarly, experimental ¹H NMR data for propionic acid in D₂O is also available. hmdb.ca For 2,3-dihydroxy-2-methyl-propanoic acid, specific proton chemical shifts have been identified. chemicalbook.com

Table 1: Predicted ¹H NMR Data for Related Compounds

| Compound | Solvent | Peak (ppm) | Multiplicity |

|---|---|---|---|

| 2-Methoxybenzoic acid | D₂O | 7.6 (predicted) | (Not specified) |

| 2,3-dihydroxy-2-methyl-propanoic acid | (Not specified) | 3.798, 3.599, 1.363 | (Not specified) |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In the analysis of the related compound 2-methylpropanoic acid, the molecular ion peak [M]⁺ is observed at an m/z of 88, corresponding to the formula [C₄H₈O₂]⁺. docbrown.info The most abundant ion, known as the base peak, is given a relative intensity of 100. docbrown.info High-resolution mass spectrometry can distinguish between fragments with very similar masses to four decimal places. docbrown.info For instance, at m/z 44, ions such as [C₃H₈]⁺, [¹³C¹²C₂H₇]⁺, [CO₂]⁺, and [C₂H₄O]⁺ can be differentiated. docbrown.info The analysis of the trimethylsilyl (B98337) (TMS) derivative of 2-methylpropanoic acid is also a common practice. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile compounds. For the analysis of methylmalonic acid, a related dicarboxylic acid, an LC-MS/MS method demonstrated high accuracy and sensitivity, with a limit of detection of 22.1 nmol/L. nih.gov This method showed excellent correlation with previous GC-MS methods. nih.gov In the analysis of other complex organic acids, LC-MS/MS has been used to identify major metabolites. nih.gov

Table 2: Key Mass Spectrometry Data for Related Compounds

| Compound | Ionization Method | Key Fragment (m/z) | Identity |

|---|---|---|---|

| 2-Methylpropanoic acid | Electron Ionization | 88 | [M]⁺ |

| 2-Methylpropanoic acid | Electron Ionization | 44 | [C₃H₈]⁺, [CO₂]⁺, etc. |

| 2-Bromo-2-methylpropanoic acid | GC-MS | 87 | Top Peak |

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

For the analogous 2-methylpropanoic acid, the IR spectrum shows characteristic absorption bands. A broad band in the region of 3300 to 2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group appears in the range of 1725 to 1700 cm⁻¹. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique to the molecule. docbrown.info

The NIST WebBook provides access to the gas-phase IR spectrum of the related compound 2-methoxy-2-methylpropane (MTBE). nist.gov

Table 3: Characteristic IR Absorption Frequencies for Related Compounds

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Compound |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | 2-Methylpropanoic acid docbrown.info |

| Carbonyl C=O | Stretch | 1725 - 1700 | 2-Methylpropanoic acid docbrown.info |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions. For 2-(4-isobutylphenyl)propanoic acid, a structurally related compound, the UV-Vis spectrum was recorded in the 200-400 nm range to study its electronic properties. researchgate.net Similarly, in the analysis of 2-(4-methoxyphenoxy)propanoic acid in coffee beans, HPLC with UV detection at 225 nm was utilized. datapdf.com

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound.

A reverse-phase (RP) HPLC method can be used to analyze the related 2-methoxypropionic acid. sielc.com This method employs a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid is used instead of phosphoric acid. sielc.com This HPLC method is scalable for preparative separations to isolate impurities. sielc.com The development and validation of an RP-HPLC method were also reported for the analysis of a more complex propanoic acid derivative, demonstrating its utility for stability studies and impurity profiling under different pH conditions. pensoft.net The method was found to be accurate, precise, and specific. pensoft.net

Table 4: HPLC Method Parameters for Related Propanoic Acids

| Compound | Column Type | Mobile Phase | Detection |

|---|---|---|---|

| 2-Methoxypropionic acid | Reverse Phase (e.g., Newcrom R1) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | (Not specified) sielc.com |

| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid | C18 | Acetonitrile, Phosphate buffer (pH=3) | UV/VIS at 225 nm pensoft.net |

| 2-(4-methoxyphenoxy)propanoic acid | (Not specified) | (Not specified) | UV at 225 nm datapdf.com |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For the analysis of carboxylic acids like this compound, derivatization is often employed to increase volatility and improve peak shape. While specific methods for this compound are not extensively detailed in the literature, methods for similar short-chain fatty acids and related compounds can be adapted.

One common approach involves the esterification of the carboxylic acid to form a more volatile ester. For instance, methods for analyzing propionic acid can be modified, such as esterification with isopropanol (B130326) in the presence of an acid catalyst. chromforum.org Another technique is derivatization using reagents like isobutyl chloroformate. chromforum.org The resulting derivatives are then analyzed by a Gas Chromatograph, often coupled with a Mass Spectrometer (GC-MS) for definitive identification and quantification. The NIST WebBook lists mass spectrometry data for the trimethylsilyl (TMS) derivative of the related compound 2-Methylpropanoic acid, which can be useful for identification purposes if a similar derivatization strategy is used. nist.gov

The choice of column is critical, with polar columns being generally preferred for underivatized acids and non-polar columns like the HP-5MS being suitable for their esterified derivatives. chromforum.org

Table 1: Illustrative GC-MS Parameters for Short-Chain Fatty Acid Analysis (Adapted from related methods)

| Parameter | Setting |

|---|---|

| Injector | |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 240-280°C chromforum.org |

| Split Ratio | 10:1 to 100:1 chromforum.org |

| Column | |

| Type | HP-5MS or similar |

| Temperature Program | Initial: 40-60°C, hold for 5 min; Ramp: 10-16°C/min to 200-325°C chromforum.org |

| Carrier Gas | Helium |

| Linear Velocity | ~40 cm/s chromforum.org |

| Detector (MS) | |

| Mode | Full Scan or Selected Ion Monitoring (SIM) |

This table presents a generalized set of parameters based on methods for similar compounds and should be optimized for the specific analysis of this compound.

Ion Chromatography (IC)

Ion Chromatography is a premier technique for the analysis of ionic species, including organic acids. It separates ions based on their affinity for an ion-exchange resin. For a compound like this compound, which is a carboxylic acid, IC with anion-exchange chromatography would be the method of choice. The separation relies on the interaction between the negatively charged carboxylate group and the positively charged stationary phase.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information about the thermal properties and phase transitions of a material. For this compound, DSC can be used to determine its melting point, enthalpy of fusion, and to study phenomena like polymorphism.

In pharmaceutical research, high-speed DSC (Hyper-DSC) has proven valuable for studying the complex thermal behavior of metastable polymorphs. nih.gov By using very high heating rates (e.g., 400°C/min), it is possible to inhibit kinetic events like recrystallization that can obscure the true melting behavior of a metastable form. nih.gov This allows for the accurate determination of the enthalpy of fusion for less stable polymorphs and the detection of low levels of polymorphic impurities. nih.gov While seeding effects can limit the quantitative accuracy for low-level impurities, the technique is a powerful qualitative tool. nih.gov

Table 2: Typical Information Obtainable from a DSC Analysis of this compound

| Thermal Event | Information Provided |

|---|---|

| Glass Transition | Temperature at which an amorphous solid transitions from a rigid to a more rubbery state. |

| Crystallization | Temperature and enthalpy of the transition from an amorphous or molten state to a crystalline solid. |

| Melting | Onset temperature, peak temperature, and enthalpy of fusion (melting). |

| Polymorphic Transition | Temperature and enthalpy of transition from one crystalline form to another. |

Electrochemical Techniques

Electrochemical Impedance Spectroscopy (EIS) in Related Materials Research

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrical properties of materials and the kinetics of electrochemical processes occurring at interfaces. mdpi.comresearchgate.net The method involves applying a small amplitude AC potential or current signal over a wide range of frequencies and measuring the system's impedance response. researchgate.netresearchgate.net

While direct EIS studies on this compound are not prominent in the literature, the technique is widely applied in the characterization of related materials, such as drug formulations and electrode interfaces. mdpi.commdpi.com For instance, EIS is used to model the electrical properties of drug compounds, which can help in understanding their physicochemical characteristics. mdpi.com By analyzing impedance data over a frequency range (e.g., 20 Hz to 30 MHz), researchers can develop equivalent circuit models that represent the different physical and chemical processes within the material, such as bulk resistance and interfacial capacitance. mdpi.comtudelft.nl

In the context of materials science, EIS is instrumental in studying the properties of modified electrodes. For example, it has been used to understand the interfacial properties of MXene nanomaterials, providing insights into charge transfer resistance and the density of surface charges. mdpi.com This information is crucial for developing sensors and energy storage devices. researchgate.net The application of EIS to a system involving this compound could, therefore, provide valuable information if the compound is used as an electrolyte component, a surface modifier, or as part of a formulated product.

Advanced Methodologies for Stability Studies

Stability testing is essential to determine the re-test period for an active substance or the shelf life of a finished product. europa.eu The methodologies involve storing samples under defined conditions for specific durations and monitoring key attributes.

Formal stability studies for a substance like this compound should be designed based on testing at least two or three batches manufactured under similar conditions to assess batch-to-batch variability. europa.eu The stability-indicating profile should cover physical, chemical, biological, and microbiological attributes susceptible to change. europa.eu This includes assay of the active substance and levels of degradation products.

The frequency of testing is designed to establish a comprehensive stability profile. Statistical analysis, often involving linear regression, is used to evaluate the data and determine if data from different batches can be combined. europa.eu Limited extrapolation of real-time data can be justified based on the mechanism of degradation and results from accelerated studies. europa.eu

Table 3: Recommended Storage Conditions and Testing Frequency for Stability Studies (Based on EMA Guidelines)

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

|---|---|---|---|

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (for re-test period) | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. europa.eu |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months). europa.eu |

Accelerated Stability Testing Protocols

Accelerated stability testing is a predictive approach used in the pharmaceutical and chemical industries to rapidly assess the long-term stability of a substance. By subjecting the compound to elevated stress conditions, such as high temperature and humidity, the rate of degradation can be increased, allowing for the timely prediction of its shelf-life under normal storage conditions. These studies are typically guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.

For a compound like this compound, a typical accelerated stability study would involve storing samples at elevated temperatures and humidity levels. The general conditions for accelerated testing are 40°C ± 2°C with 75% RH ± 5% RH for a period of six months. researchgate.netnih.gov Throughout the study, samples would be pulled at specific time points (e.g., 0, 3, and 6 months) and analyzed for the appearance of degradation products and any change in physical or chemical properties. nih.gov

Stress testing, which is a more forceful degradation study, would also be performed on a single batch to identify potential degradation products and establish the intrinsic stability of the molecule. This involves exposure to more extreme conditions than accelerated stability testing, including temperatures in 10°C increments above the accelerated testing temperature, high humidity (≥75% RH), oxidative conditions, and photolysis. nih.gov

The data gathered from these accelerated and stress tests are then often modeled using the Arrhenius equation, which relates the rate of a chemical reaction to the temperature. This allows for the extrapolation of the degradation rate at lower temperatures, corresponding to typical long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH). researchgate.net

Table 1: Illustrative Accelerated Stability Testing Protocol

| Parameter | Condition | Duration | Testing Frequency |

| Temperature | 40°C ± 2°C | 6 Months | 0, 3, 6 Months |

| Relative Humidity | 75% RH ± 5% RH | 6 Months | 0, 3, 6 Months |

| Analysis | Assay, Purity, Degradation Products | - | At each time point |

This table represents a general protocol and would be specifically tailored for this compound based on its preliminary stability data.

pH Dependence and Hydrolysis Pathway Identification

The stability of this compound in aqueous solutions is critically influenced by the pH. Therefore, understanding its pH-dependent hydrolysis is fundamental to its characterization. Hydrolysis studies are a key component of forced degradation studies and are essential for identifying the conditions under which the compound is most stable.

To investigate the pH dependence, the compound would be subjected to a range of pH conditions, typically from acidic to basic (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). These studies are often conducted at elevated temperatures to accelerate the degradation process. Samples from each pH condition are analyzed at various time points to determine the rate of degradation and to identify any resulting hydrolysis products.

The identification of hydrolysis pathways involves the characterization of the degradation products formed. This is typically achieved using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). The structural elucidation of the major degradation products provides insight into the mechanism of hydrolysis. For a methoxy-containing carboxylic acid, potential hydrolysis could involve the cleavage of the ether linkage or other susceptible bonds within the molecule, depending on the pH.

Table 2: Illustrative pH-Dependent Hydrolysis Study Design

| pH | Buffer System | Temperature | Time Points | Analytical Method |

| 1.2 | HCl | 60°C | 0, 6, 12, 24, 48 hours | HPLC-UV/MS |

| 4.5 | Acetate | 60°C | 0, 6, 12, 24, 48 hours | HPLC-UV/MS |

| 6.8 | Phosphate | 60°C | 0, 6, 12, 24, 48 hours | HPLC-UV/MS |

| 9.0 | Borate | 60°C | 0, 6, 12, 24, 48 hours | HPLC-UV/MS |

This table provides a general framework for a pH-dependent hydrolysis study. The specific conditions and time points may be adjusted based on the observed reactivity of this compound.

The results of these studies would reveal the pH at which this compound exhibits maximum stability and the specific chemical transformations it undergoes under hydrolytic stress. This information is crucial for formulation development and for defining appropriate storage and handling conditions.

Iv. Computational and Theoretical Investigations of 2 Methoxy 2 Methylpropanoic Acid

Quantum Mechanical Calculations

Quantum mechanical calculations offer a powerful lens to investigate the intrinsic properties of molecules like 2-methoxy-2-methylpropanoic acid at the atomic and electronic levels. These methods can elucidate molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical method for studying the electronic structure of molecules. DFT calculations could be employed to determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. Such calculations would likely show that the carboxyl group is planar due to the sp² hybridization of the carbonyl carbon and oxygen, and the hydroxyl oxygen. libretexts.orglibretexts.org

DFT studies on other carboxylic acids, such as acetic acid and benzoic acid, have successfully predicted their structures and free energies of formation, including the formation of dimers and other oligomers in various solvents. nih.gov Similar studies on this compound could provide insights into its intermolecular interactions, which are crucial for understanding its physical properties like boiling point and solubility. The presence of the methoxy (B1213986) group might influence these interactions compared to simpler carboxylic acids.

Furthermore, DFT can be used to investigate reaction mechanisms. For instance, studies on the acid-catalyzed esterification of carboxylic acids have utilized DFT to map out the reaction pathways, including the formation of cyclic transition states. researchgate.net This approach could be applied to understand the reactivity of the carboxyl group in this compound in various chemical transformations.

Electron-Hole Analysis and Charge Transfer

Electron-hole analysis is a computational tool used to visualize and quantify the charge transfer that occurs during an electronic excitation, for instance, upon absorption of light. This analysis is particularly useful for understanding the nature of excited states and the potential for intramolecular charge transfer (ICT).

In a study on a structurally related propanoic acid derivative, (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, electron-hole analysis using Time-Dependent DFT (TD-DFT) revealed significant intramolecular charge transfer upon electronic excitation. researchgate.net For this compound, a similar analysis could be performed. Upon excitation, it is conceivable that charge transfer could occur from the methoxy group (an electron-donating group) to the carboxylic acid moiety (an electron-withdrawing group). The analysis would generate three-dimensional plots of the electron and hole distributions, providing a clear picture of the charge redistribution in the excited state. The degree of overlap between the electron and hole distributions would indicate the extent of charge transfer. A significant spatial separation between the electron and the hole would be indicative of a strong ICT character.

Hyperpolarizability and Dipole Moment Calculations

Hyperpolarizability is a measure of the non-linear optical (NLO) response of a molecule in the presence of a strong electric field, such as that from a laser. Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics. mdpi.com While simple carboxylic acids are not typically known for large NLO properties, the presence of both an electron-donating methoxy group and an electron-withdrawing carboxyl group could potentially enhance the first hyperpolarizability (β) of this compound.

Theoretical investigations into the hyperpolarizability of organic molecules often employ DFT methods. researchgate.netacs.orgmdpi.com For this compound, such calculations could predict its NLO response. The results would likely be compared to that of para-nitroaniline (pNA), a standard reference compound for NLO measurements. researchgate.net

Thermodynamic Property Analysis with Temperature

Computational methods can be used to predict the thermodynamic properties of a molecule, such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp), and how these properties vary with temperature. researchgate.net These calculations are typically performed by combining the results of electronic structure calculations (like DFT) with statistical mechanics.

For this compound, these calculations would provide valuable data for chemical engineers and scientists working with this compound, for example, in designing reaction conditions or purification processes. The calculated thermodynamic data would allow for the prediction of equilibrium constants and reaction enthalpies for various reactions involving this acid.

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling and simulation techniques can be used to study the behavior of this compound on a larger scale, for instance, its interaction with biological macromolecules or its properties in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org While no specific QSAR studies on this compound were found, the principles of QSAR can be discussed in its context.

Should a series of analogues of this compound be synthesized and tested for a particular biological activity, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

For instance, a QSAR study on a series of carboxylic acid derivatives as HIV-1 integrase inhibitors revealed that polarizability and mass were important descriptors for inhibitory activity. nih.gov Another study on the toxicity of aliphatic carboxylic acids found a strong correlation between toxicity and the octanol-water partition coefficient (log Kow), a measure of hydrophobicity. qsardb.org

For this compound and its hypothetical analogues, a QSAR model might look like the following generic equation:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

where the 'c' values are coefficients determined by statistical regression analysis. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. capes.gov.br

Molecular Docking Simulations for Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. mdpi.com The process involves sampling a high number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. nih.gov

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, its potential role as an intermediate in the synthesis of bioactive compounds, such as Angiotensin-Converting Enzyme (ACE) inhibitors, suggests it is a candidate for such investigations. In a hypothetical docking simulation, this compound would be placed into the active site of a target protein, such as ACE. The software would then calculate the most stable binding pose and the corresponding binding affinity.

The primary interactions governing the binding would likely involve the carboxylic acid group of the molecule, which can form hydrogen bonds with amino acid residues in the active site. nih.gov For example, it could interact with key residues like histidine or lysine. The methoxy and methyl groups would likely engage in hydrophobic or van der Waals interactions within non-polar pockets of the active site. nih.gov The results of such a simulation would provide a quantitative binding affinity score and a visual representation of the interactions, which are crucial for understanding the molecule's potential as an inhibitor or a building block for one.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

This table illustrates the type of data generated from a molecular docking simulation. The values are representative examples and not based on experimental data for this specific compound.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Interaction Type |

| This compound | Angiotensin-Converting Enzyme (ACE) | -6.5 | HIS353, LYS511 | Hydrogen Bond |

| This compound | Angiotensin-Converting Enzyme (ACE) | -6.5 | ALA354, PHE512 | Hydrophobic Interaction |

Prediction of Biodegradation and Bioaccumulation Potential

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradability Relationship (QSBR) models, are used to predict the environmental fate of chemicals. mst.dkchemrxiv.org These models correlate a compound's molecular structure and physicochemical properties with its tendency to be broken down by microorganisms (biodegradation) or to accumulate in organisms (bioaccumulation). mst.dkchemrxiv.org

Biodegradation Prediction: The biodegradability of a compound is often predicted by identifying structural fragments that are known to be either readily biodegradable or persistent. chemrxiv.org For this compound, the presence of a carboxylic acid group generally suggests a point for metabolic attack by microorganisms. However, the quaternary carbon atom and the ether linkage might confer some resistance to degradation compared to simpler linear acids. QSBR models use descriptors like molecular weight, logP (octanol-water partition coefficient), and polar surface area to classify a compound as readily or not readily biodegradable. chemrxiv.org

Bioaccumulation Prediction: Bioaccumulation potential is strongly linked to a compound's lipophilicity, which is measured by its logP value. mst.dk A high logP value suggests that a compound is more likely to be stored in the fatty tissues of organisms. This compound has a reported LogP value of 0.496, indicating it is moderately hydrophilic. This relatively low value suggests a low potential for bioaccumulation.

Table 2: Physicochemical Properties of this compound for Environmental Fate Prediction

These properties are used as inputs for computational models that predict biodegradation and bioaccumulation.

| Property | Value | Implication for Environmental Fate |

| Molecular Weight | 118.13 g/mol | Low molecular weight can favor uptake by microorganisms. |

| LogP | 0.496 | Low lipophilicity suggests low bioaccumulation potential. |

| Polar Surface Area (PSA) | 46.53 Ų | Indicates some solubility in polar solvents, which can affect bioavailability for degradation. |

| Hydrogen Bond Donors | 1 | The carboxylic acid group can participate in interactions. |

| Hydrogen Bond Acceptors | 3 | The carbonyl and ether oxygens can act as hydrogen bond acceptors. |

Mechanistic Insights from Computational Studies

Computational chemistry allows for the detailed exploration of reaction mechanisms at the molecular level, including the movement of atoms and changes in energy.

Hydrogen Transfer Mechanisms

Hydrogen transfer is a fundamental chemical process that can occur both within a single molecule (intramolecular) and between molecules (intermolecular). For this compound, the carboxylic acid group is the primary site for hydrogen transfer events. It can act as a hydrogen donor (from the hydroxyl group) and a hydrogen acceptor (at the carbonyl oxygen).

Computational studies, often using Density Functional Theory (DFT), can model these processes. For instance, in a condensed phase or in a crystal, it is likely that two molecules of this compound would form a dimeric structure through intermolecular hydrogen bonds between their carboxylic acid groups. oatext.com DFT calculations can determine the geometry and stability of this dimer. Furthermore, these methods can investigate proton transfer within this dimer, a key step in understanding its acid-base chemistry and reactivity. Intramolecular hydrogen transfer is less likely in the ground state of this specific molecule due to the lack of a suitable acceptor in close proximity to the carboxylic proton.

Analysis of Reaction Pathways and Energy Barriers

Understanding the chemical reactivity and degradation of this compound involves identifying possible reaction pathways and their associated energy barriers. Computational methods can map out the potential energy surface of a reaction, locating transition states and calculating the activation energy required for the reaction to proceed. peerj.comchemrxiv.org

Potential degradation pathways for this compound could include:

Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, which may occur under thermal stress.

Ether Cleavage: Breaking of the C-O bond of the methoxy group, which could be acid-catalyzed.

Oxidation: Reactions involving the carbon-hydrogen bonds of the methyl groups.

Computational techniques like meta-dynamics simulations can be employed to explore these and other unforeseen reaction pathways automatically. peerj.comscipost.org Once a pathway is identified, quantum chemical calculations (e.g., at the DFT or higher levels of theory like CCSD(T)) can be used to accurately compute the energies of reactants, products, and transition states. mit.edu The difference in energy between the reactants and the transition state gives the energy barrier, which is a key determinant of the reaction rate. mit.edu For example, a high energy barrier would indicate that a particular degradation pathway is slow and less likely to occur under ambient conditions.

V. Research Applications and Interdisciplinary Significance of 2 Methoxy 2 Methylpropanoic Acid

Medicinal Chemistry Applications

In the field of medicinal chemistry, 2-methoxy-2-methylpropanoic acid is utilized in a variety of applications, ranging from its use as a building block for established pharmaceuticals to its exploration in novel therapeutic contexts.

This compound and its derivatives are key intermediates in the synthesis of complex pharmaceutical compounds, including Angiotensin-Converting Enzyme (ACE) inhibitors. ACE inhibitors are a class of medications used to treat conditions such as high blood pressure and heart failure. The synthesis of some of these drugs involves intricate chemical processes where molecules like this compound can serve as foundational structural units. For instance, in the synthesis of the ACE inhibitor Fosinopril, complex intermediates containing a propoxy group attached to a phosphinyl acetic acid derivative are utilized. google.com The general structure of 2-alkoxy-2-methylpropanoic acids provides a versatile starting point for creating the specific side chains required for the biological activity of such inhibitors.

Beyond its role as a synthetic intermediate, research has been undertaken to explore the intrinsic therapeutic potential of this compound. Preliminary studies have indicated its potential in the development of new drugs. Notably, its anticancer activity has been investigated against several human cancer cell lines.

One study highlighted that the compound demonstrated significant inhibition of cell proliferation in the following cancer cell lines:

A549 (Lung cancer)

HeLa (Cervical cancer)

HepG-2 (Liver cancer)

The proposed mechanism for this anticancer activity involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, which are critical processes in controlling cancer progression. These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

The chemical structure of this compound suggests that it may interact with biological macromolecules such as enzymes. While specific studies detailing its direct interaction with a wide range of enzymes are emerging, the broader class of sterically hindered carboxylic acids is known for such activities. For example, research on dipeptides containing sterically constrained amino acids, such as (E)-2,3-methanophenylalanine, has shown that these molecules can act as effective competitive inhibitors of enzymes like chymotrypsin. nih.gov The inhibition constant (Ki) for one such dipeptide, H-(2R,3S)-delta EPhe-Phe-OMe, was found to be 0.16 mM. nih.gov This suggests that the structural features of compounds like this compound could be relevant in designing enzyme inhibitors.

| Compound/Derivative Class | Target Enzyme | Inhibition Finding | Inhibition Constant (Ki) |

| Dipeptides with (E)-2,3-methanophenylalanine | Chymotrypsin | Competitive Inhibition | 0.16 mM |

This table presents data on a related class of compounds to illustrate the potential for enzyme inhibition.

Understanding the metabolic fate of drug candidates is a cornerstone of pharmaceutical research. Studies on related methoxy-containing compounds provide insights into the potential metabolic pathways for this compound. For example, the pharmacokinetic study of 5-methoxy-2-aminoindane (MEAI) revealed that it undergoes metabolism through N-acetylation and oxidative demethylation, resulting in metabolites like N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI. nih.gov This indicates that the methoxy (B1213986) group in such compounds is a potential site for metabolic transformation. Research into the metabolism of the food preservative propionic acid has also shown it can influence glucose metabolism by affecting levels of glucagon (B607659) and norepinephrine. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are important drug targets for metabolic diseases. While some propanoic acid derivatives act as PPAR agonists, there is significant interest in developing PPAR antagonists for other therapeutic applications. Research has shown that modifications to the basic structure of a PPAR agonist can convert it into an antagonist. nih.gov For instance, replacing the carboxylic acid group of a phenylpropanoic acid-based PPARγ agonist was a strategy explored to disrupt the key hydrogen bond interaction with the receptor's activation helix (H12), a critical step for agonistic activity. nih.gov Furthermore, studies on substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acids have demonstrated that structural modifications can lead to potent and selective PPARα agonists, indicating the sensitivity of the receptor to the molecular structure of the ligand. nih.gov While this compound itself is not established as a PPAR antagonist, the principles derived from these studies on related structures are crucial for the rational design of new PPAR modulators.

A significant body of research has focused on the potential of propanoic acid derivatives to modulate blood sugar levels. These studies provide a strong rationale for investigating the hypoglycemic potential of compounds like this compound.

Recent research has yielded promising results with various related structures:

Phenylpropanoic Acid Derivatives: The incorporation of polar substituents into phenylpropanoic acid derivatives has led to the discovery of potent G protein-coupled receptor 40 (GPR40) agonists. One such derivative, 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, demonstrated a significant glucose-lowering effect in an oral glucose tolerance test in rats. nih.gov

Isomers of ((Benzyloxy)phenyl)propanoic Acid: The synthesis and evaluation of structural isomers of ((benzyloxy)phenyl)propanoic acid bearing an aminobornyl moiety have identified compounds with pronounced hypoglycemic effects in mice. mdpi.com These compounds were also found to increase glucose uptake in HepG2 cells without causing cytotoxicity. mdpi.com

The following table summarizes key findings from studies on related propanoic acid derivatives:

| Compound Class | Mechanism/Target | Key Finding | Model |

| Phenylpropanoic Acid Derivatives | GPR40 Agonism | Robust plasma glucose-lowering effect | Rats with impaired glucose tolerance |

| ((Benzyloxy)phenyl)propanoic Acid Isomers | FFAR1 Agonism | Pronounced hypoglycemic effect in OGTT | CD-1 Mice |

These findings underscore the therapeutic potential of the 2-methylpropanoic acid scaffold in the development of new treatments for metabolic disorders like type 2 diabetes.

Research into Anti-inflammatory Activity of Related Compounds

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research into structurally related compounds provides a basis for potential investigation. The broader class of aryl propionic acid derivatives is well-known for its non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) being a prominent example. orientjchem.org The mechanism of action for many of these NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. orientjchem.org

Research has been conducted on various derivatives of propanoic acid to explore their anti-inflammatory potential. For instance, studies on benzoylpropionic acid derivatives have shown potential for COX-2 inhibition. nih.gov Furthermore, the synthesis and evaluation of other propanoic acid derivatives have identified compounds with significant anti-inflammatory and analgesic effects. researchgate.netmdpi.com

Additionally, compounds containing a methoxy group have been investigated for their anti-inflammatory effects. For example, 2-Methoxy-4-vinylphenol, a natural compound, has been shown to exhibit anti-inflammatory activity by inhibiting inducible nitric oxidase synthase. nih.gov This suggests that the methoxy group can be a feature of molecules with anti-inflammatory properties. Given that this compound possesses both a propanoic acid backbone and a methoxy group, it represents a candidate for future anti-inflammatory research.

Environmental Chemistry Research

This compound has emerged as a significant compound in the field of environmental chemistry, primarily due to its connection to the widespread gasoline additive, methyl tert-butyl ether (MTBE).

Methyl tert-butyl ether (MTBE) has been a focus of environmental concern due to its contamination of groundwater. Research into the degradation of MTBE has identified this compound as a key intermediate. nih.govresearchgate.net Advanced oxidation processes (AOPs), such as photocatalytic degradation using titanium dioxide (TiO2), are employed to break down MTBE in contaminated water sources. researchgate.netresearchgate.net During this process, MTBE is oxidized, leading to the formation of a series of byproducts, including this compound. nih.govresearchgate.net The formation of this acid is a crucial step in the complete mineralization of MTBE to carbon dioxide and water.

The degradation of MTBE proceeds through a complex series of reactions, with several identified pathways. One significant pathway involves the initial attack by hydroxyl radicals on the methoxy group of MTBE, leading to the formation of tert-butyl formate (B1220265) (TBF). researchgate.net An alternative pathway involves the attack on a methyl group of the tert-butyl moiety, which results in the formation of 2-methoxy-2-methyl propanal, which is then further oxidized to this compound. nih.govresearchgate.net The identification and quantification of these byproducts are essential for understanding the degradation mechanism and ensuring the complete removal of harmful organic compounds from the environment. researchgate.net

The following table details the key intermediates in the degradation of MTBE:

| Compound Name | Role in Degradation |

| Methyl tert-butyl ether (MTBE) | Parent contaminant |

| tert-Butyl formate (TBF) | Primary intermediate |

| 2-Methoxy-2-methyl propanal | Intermediate |

| This compound | Key intermediate |

| tert-Butyl alcohol (TBA) | Intermediate |

The understanding of this compound's role in MTBE degradation is vital for developing effective environmental remediation strategies. Advanced oxidation processes are a primary focus for the in-situ or ex-situ treatment of MTBE-contaminated water. researchgate.net By monitoring the concentration of intermediates like this compound, environmental scientists can assess the efficiency of the remediation process and optimize conditions to ensure complete degradation.

Studies on the persistence and transformation of MTBE and its byproducts are crucial for risk assessment. Research has determined the rate constants for the reaction of this compound with hydroxyl radicals, which are the primary reactive species in many AOPs. nih.govsigmaaldrich.com These studies indicate that while this compound is an intermediate, it is also subject to further degradation, preventing its accumulation in the environment under appropriate remediation conditions. nih.gov

Organic Synthesis and Materials Science

Beyond its environmental significance, this compound and its derivatives are valuable in the realms of organic synthesis and potentially in materials science.

As a building block, this compound offers a scaffold with multiple functional groups that can be manipulated for the synthesis of more complex molecules. Its carboxylic acid and methoxy groups allow for a variety of chemical transformations. For instance, it can be used as an intermediate in the preparation of pharmaceuticals and other bioactive compounds. biosynth.combiosynth.com The esterification of the carboxylic acid or substitution of the methoxy group can lead to a diverse range of derivatives with different chemical and physical properties.

While direct applications in materials science are not extensively detailed in current literature, the properties of this compound suggest potential uses. Its derivatives could be explored as monomers for the synthesis of specialty polymers or as components in the formulation of coatings and adhesives. hangdachem.com The ability to form esters and other derivatives allows for the tuning of properties such as polarity and reactivity, which is a key aspect of materials design.

Building Block for Complex Organic Molecules

This compound and its derivatives serve as crucial starting materials or intermediates in the synthesis of more complex organic structures. The presence of the carboxylic acid group allows for a variety of chemical transformations, including esterification, amidation, and reduction to the corresponding alcohol, 2-methoxy-2-methylpropan-1-ol. These reactions enable the incorporation of the 2-methoxy-2-methylpropyl moiety into larger molecules.

One notable application is in the preparation of derivatives that can be used in medicinal chemistry. For instance, the synthesis of (2S)-2-benzyloxymethyl-3-phenylpropionic acids, which are chiral building blocks for drug discovery, has been achieved through processes involving related structures. mdpi.comnih.gov While not directly starting from this compound, these syntheses highlight the utility of substituted propanoic acids in constructing stereochemically defined molecules. The general strategy often involves the alkylation of a chiral auxiliary attached to a propionic acid derivative, followed by hydrolysis. mdpi.comnih.gov

Application in Polymer Synthesis (e.g., RAFT Agents)

In the field of polymer chemistry, derivatives of this compound have found application in controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful method for producing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

The effectiveness of RAFT polymerization is highly dependent on the choice of the RAFT agent, which is typically a thiocarbonylthio compound. The "R" group of the RAFT agent is a critical component that acts as the initial radical source and influences the polymerization kinetics. Carboxylic acid-functionalized RAFT agents are particularly useful as they can be synthesized from molecules like this compound. For example, S-1-dodecyl-S'-(α,α'-dimethylacetic acid)trithiocarbonate is a RAFT agent that incorporates a similar structural motif and has been used to control the polymerization of various monomers. acs.org

The synthesis of such RAFT agents often involves the reaction of a carboxylic acid derivative with a trithiocarbonate (B1256668) or dithiobenzoate precursor. The resulting RAFT agent can then be used to mediate the polymerization of monomers such as acrylates, methacrylates, and styrenes. acs.orgmdpi.com The presence of the carboxylic acid functionality on the RAFT agent can also be exploited to create functional polymers or to attach the polymer to surfaces or biomolecules.

| Monomer | RAFT Agent Type | Resulting Polymer Architecture |

| Methyl methacrylate (B99206) (MMA) | Dithiobenzoate | Well-defined homopolymers and block copolymers |

| Acrylic acid (AA) | Trithiocarbonate | Hydrophilic polymers |

| Methacrylamide (MAM) | Dithiobenzoate | Water-soluble polymers |

| 2-Methoxyethyl acrylate (B77674) (MEA) | Poly(ethylene glycol) based macro-CTA | Biocompatible nanoparticles |

Solvent Properties in Organic Reactions

While not as common as other ethers or carboxylic acids, this compound possesses properties that could make it a suitable solvent or co-solvent in specific organic reactions. Its miscibility with water and many organic solvents is a key characteristic. ncert.nic.in The lower members of aldehydes, ketones, and carboxylic acids are generally miscible with water because they can form hydrogen bonds. ncert.nic.in

The presence of both a polar carboxylic acid group and a less polar ether and methyl groups gives it a unique solvency profile. It can potentially solvate both polar and non-polar reactants. However, its acidity would limit its use to reactions that are tolerant of acidic conditions. The boiling point of compounds with similar molecular weights suggests that it would be a liquid at room temperature with a moderately high boiling point, which can be advantageous for reactions requiring elevated temperatures. ncert.nic.in

Role in the Synthesis of Chiral Building Blocks